3-DEOXY-D-MANNO-OCT-2-ULOSONIC ACID

Catalog No.
S599011
CAS No.
10149-14-1
M.F
C8H14O8
M. Wt
238.19 g/mol
Availability
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3-DEOXY-D-MANNO-OCT-2-ULOSONIC ACID

CAS Number

10149-14-1

Product Name

3-DEOXY-D-MANNO-OCT-2-ULOSONIC ACID

IUPAC Name

(4R,5R,6R,7R)-4,5,6,7,8-pentahydroxy-2-oxooctanoic acid

Molecular Formula

C8H14O8

Molecular Weight

238.19 g/mol

InChI

InChI=1S/C8H14O8/c9-2-5(12)7(14)6(13)3(10)1-4(11)8(15)16/h3,5-7,9-10,12-14H,1-2H2,(H,15,16)/t3-,5-,6-,7-/m1/s1

InChI Key

KYQCXUMVJGMDNG-SHUUEZRQSA-N

SMILES

C(C(C(C(C(CO)O)O)O)O)C(=O)C(=O)O

Synonyms

3-deoxy-D-manno-2-octulosonic acid, 3-deoxy-D-manno-oct-2-ulopyranosonic acid, 3-deoxy-manno-oct-2-ulopyranosonic acid, Kdo sugar acid, oligo-alpha(2,8)-3-deoxy-D-manno-2-octulosonic acid

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)C(=O)C(=O)O

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=O)C(=O)O

Description

The exact mass of the compound 3-deoxy-D-manno-octulosonate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Acids - Supplementary Records. It belongs to the ontological category of 3-deoxy-D-manno-octulosonic acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Deoxy-D-manno-oct-2-ulosonic acid, commonly referred to as 3-deoxy-D-manno-oct-2-ulosonic acid, is an eight-carbon monosaccharide classified as an ulosonic acid. It is a key component in the structure of lipopolysaccharides found in the outer membrane of Gram-negative bacteria. The compound is characterized by four chiral centers, which are arranged in a configuration similar to that of D-mannose. Its structural formula can be represented as C8H14O7, and it plays a crucial role in bacterial virulence and immune response modulation .

, particularly in the formation of glycosidic bonds. One significant reaction involves its conversion into 2,7-anhydro-3-deoxy-alpha-D-manno-2-octulofuranosonic acid when heated in dilute acid. Additionally, it can undergo enzymatic reactions catalyzed by specific transferases, such as the (KDO)-lipid IVA 3-deoxy-D-manno-oct-2-ulosonic acid transferase, which facilitates the transfer of 3-deoxy-D-manno-oct-2-ulosonate residues to lipid IVA .

The biological activity of 3-deoxy-D-manno-oct-2-ulosonic acid is primarily associated with its role in bacterial lipopolysaccharides. These lipopolysaccharides are essential for maintaining the structural integrity of bacterial membranes and play a pivotal role in immune evasion. The presence of this compound can influence the pathogenicity of bacteria, making it a target for vaccine development and therapeutic interventions. Moreover, its derivatives have been shown to exhibit immunomodulatory effects .

Synthesis of 3-deoxy-D-manno-oct-2-ulosonic acid can be achieved through several methods:

  • Chemical Synthesis: This involves multi-step synthetic pathways that typically start from simple sugars or sugar derivatives. For example, stereocontrolled synthesis methods have been developed to create specific anomers of this compound with high yields and selectivity .
  • Biochemical Synthesis: Enzymatic methods utilizing specific glycosyltransferases can also be employed to synthesize this compound from precursor molecules or other sugar derivatives.
  • Metabolic Labeling: This technique uses isotopically labeled substrates to track and incorporate into the biosynthesis pathways of bacteria, allowing for the production of modified forms of 3-deoxy-D-manno-oct-2-ulosonic acid .

3-Deoxy-D-manno-oct-2-ulosonic acid has several applications in research and industry:

  • Vaccine Development: Due to its role in bacterial virulence, it is studied for potential use in vaccines against Gram-negative bacterial infections.
  • Diagnostic Tools: Its unique structural features make it useful in developing diagnostic assays for detecting specific bacterial infections.
  • Biotechnology: It is utilized in metabolic labeling studies and click chemistry applications for imaging bacterial surfaces .

Interaction studies involving 3-deoxy-D-manno-oct-2-ulosonic acid focus on its interactions with proteins, enzymes, and other biomolecules. These studies help elucidate its role in bacterial pathogenesis and immune system interactions. For instance, its interaction with immune receptors can modulate host responses during infection, highlighting its importance as a target for therapeutic interventions .

Several compounds share structural similarities with 3-deoxy-D-manno-oct-2-ulosonic acid:

Compound NameStructural FeaturesUnique Aspects
D-MannoseSix-carbon sugar with similar stereochemistryPrimarily involved in human metabolism
Pseudaminic AcidN-acyl derivative of 3-deoxy-D-manno-oct-2-ulosonic acidFound in some bacterial capsules
L-glycero-D-manno-heptoseSeven-carbon sugar with different stereochemistryImportant for lipopolysaccharide biosynthesis
Kdo (KDO)Another name for 3-deoxy-D-manno-oct-2-ulosonic acidDirectly involved in lipopolysaccharide assembly

The uniqueness of 3-deoxy-D-manno-oct-2-ulosonic acid lies in its specific role within bacterial lipopolysaccharides and its distinct stereochemical configuration that contributes to its biological functions .

XLogP3

-3.6

UNII

ZWK96OG89F

Other CAS

10149-14-1

Dates

Modify: 2024-02-18

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